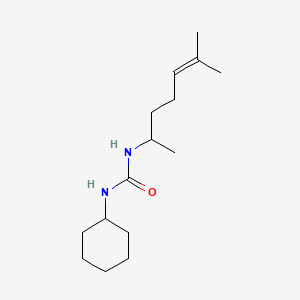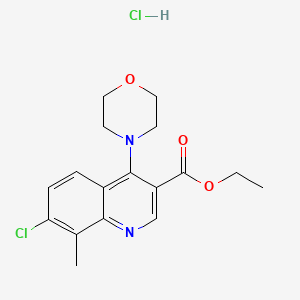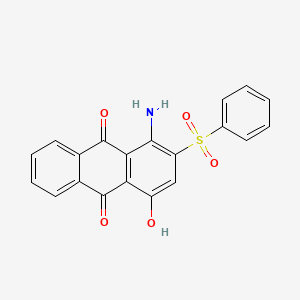![molecular formula C16H25NO3 B5101665 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine selectively activates the α7 nAChR, which is predominantly expressed in the central nervous system. Activation of the α7 nAChR leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function and memory. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has anti-inflammatory properties and can modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also reduces inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is a potent and selective α7 nAChR agonist, which makes it an ideal tool for studying the role of α7 nAChR in various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is also relatively stable and can be easily synthesized in the laboratory. However, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has limited solubility in water, which can make it challenging to administer in vivo. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has a short half-life, which can limit its therapeutic potential.
Future Directions
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has shown promising results in animal models of various neurological disorders. Future research should focus on investigating the efficacy and safety of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine in clinical trials. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also be used as a tool to study the role of α7 nAChR in various neurological disorders. Further studies should also investigate the optimal dosage and administration route of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine. Finally, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be used as a lead compound to develop more potent and selective α7 nAChR agonists with improved pharmacokinetic properties.
Synthesis Methods
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be synthesized using a multistep process starting with commercially available 2,6-dimethoxyphenol. The synthesis involves the coupling of the phenol with a butylamine side chain, followed by cyclization to form the pyrrolidine ring. The final step involves the introduction of a phenoxy group to the butylamine side chain. The purity of the synthesized compound can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration in animal models. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has also been investigated for its potential as a treatment for nicotine addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-7-9-15(19-2)16(14)20-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIUYHOSIBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}isophthalate](/img/structure/B5101592.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B5101600.png)
![N,N'-[1,2-propanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]diacetamide](/img/structure/B5101604.png)
![3-bromo-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5101610.png)


![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)


![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
